molecular formula C8H15FN2 B14067382 N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine

N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine

Cat. No.: B14067382
M. Wt: 158.22 g/mol
InChI Key: QZFXTAVCZYQMQZ-UHFFFAOYSA-N
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Description

N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine is a compound that features a pyrrolidine ring substituted with a fluorine atom and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom and the cyclopropanamine group. One common approach is to start with a suitable pyrrolidine precursor, which is then functionalized to introduce the fluorine atom at the desired position. The cyclopropanamine moiety can be introduced through a series of reactions involving cyclopropanation and subsequent amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The fluorine atom or other substituents on the pyrrolidine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity and to investigate the interactions of pyrrolidine derivatives with biological targets.

    Industry: The compound may be used in the production of specialty chemicals and materials, particularly those requiring specific stereochemistry and functionalization.

Mechanism of Action

The mechanism of action of N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the cyclopropanamine moiety may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylamine
  • N-((3R,4S)-4-Fluoropyrrolidin-3-yl)ethylamine
  • N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylcyclobutanamine

Uniqueness

N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine is unique due to the presence of both the fluorine atom and the cyclopropanamine moiety, which confer specific stereochemical and electronic properties. These features may enhance the compound’s biological activity and selectivity compared to similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C8H15FN2

Molecular Weight

158.22 g/mol

IUPAC Name

N-[(4-fluoropyrrolidin-3-yl)methyl]cyclopropanamine

InChI

InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2

InChI Key

QZFXTAVCZYQMQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2CNCC2F

Origin of Product

United States

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